molecular formula C19H25N3OS2 B2480498 1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone CAS No. 690644-66-7

1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Cat. No.: B2480498
CAS No.: 690644-66-7
M. Wt: 375.55
InChI Key: OOPUIMXMMXRDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C19H25N3OS2 and its molecular weight is 375.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of related heterocyclic compounds have been extensively studied. For example, Alshahrani et al. (2018) explored the synthesis of new pyrimidine selanyl derivatives, highlighting the intricate processes involved in creating complex molecules with potential biological activities (Alshahrani et al., 2018). Similarly, studies on the synthesis of azepine-based molecules, such as the work by Balderson et al. (2007) on enaminones, provide insights into the hydrogen-bonding patterns and molecular structures critical for understanding the chemical behavior of related compounds (Balderson et al., 2007).

Potential Biological Activities

Research on related heterocyclic compounds demonstrates a range of potential biological activities. The study by Verma et al. (2015) on the synthesis, antimicrobial, anticancer, and QSAR studies of specific diazepin-ethanone derivatives reveals the potential of these molecules in developing new therapeutic agents (Verma et al., 2015). Furthermore, Farzaliyev et al. (2020) investigated new sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone, identifying significant antioxidant effects and potential for drug development (Farzaliyev et al., 2020).

Methodological Advances

Advancements in synthesis methodologies, such as those described by Henkel et al. (2016), highlight efficient strategies for cysteine conjugation by maleimides in the presence of phosphine reductants. These methods are crucial for the targeted modification of proteins and peptides, illustrating the broader applicability of related research in bioconjugation and drug delivery systems (Henkel et al., 2016).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS2/c1-13-20-18(24-12-16(23)22-10-6-2-3-7-11-22)17-14-8-4-5-9-15(14)25-19(17)21-13/h2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPUIMXMMXRDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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